molecular formula C7H9BrN2O2S B1456256 N-(5-bromopyridin-3-yl)ethanesulfonamide CAS No. 1086065-44-2

N-(5-bromopyridin-3-yl)ethanesulfonamide

Cat. No.: B1456256
CAS No.: 1086065-44-2
M. Wt: 265.13 g/mol
InChI Key: XIYQLIFNKGUHSR-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromopyridine moiety attached to an ethanesulfonamide group.

Scientific Research Applications

N-(5-bromopyridin-3-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-3-yl)ethanesulfonamide typically involves the reaction of 5-bromopyridine-3-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-3-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and sulfonamide derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sulfonamide group can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-3-yl)ethanesulfonamide
  • N-(5-fluoropyridin-3-yl)ethanesulfonamide
  • N-(5-iodopyridin-3-yl)ethanesulfonamide

Uniqueness

N-(5-bromopyridin-3-yl)ethanesulfonamide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-2-13(11,12)10-7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYQLIFNKGUHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-3-amine (1.73 g, 10 mmol) and triethylamine (4.05 g, 40 mmol) in DCM (100 mL) was added a solution of ethanesulfonyl chloride (3.86 g, 30 mmol) in DCM (20 mL) at 0° C. The mixture was stirred at 0° C. for 1 h. 1N NaOH in water (10 mL) and methanol (20 mL) were added and the mixture was concentrated in vacuo, Silica gel (20 g) and DCM (100 mL) were added and the mixture was concentrated in vacuo. The residue was purified by silica chromatography eluting with a 0 to 5% MeOH-DCM gradient to give N-(5-bromopyridin-3-yl)ethanesulfonamide. ESI-MS: m/z 265.2, 267.2 (M+H)+.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromopyridin-3-yl)ethanesulfonamide
Reactant of Route 2
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N-(5-bromopyridin-3-yl)ethanesulfonamide

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